molecular formula C9H8ClN3O B2406727 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine CAS No. 915977-08-1

4-Chloro-6-methoxy-1,5-naphthyridin-3-amine

Cat. No. B2406727
CAS RN: 915977-08-1
M. Wt: 209.63
InChI Key: XNTIILULKFVYTC-UHFFFAOYSA-N
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Description

“4-Chloro-6-methoxy-1,5-naphthyridin-3-amine” is a chemical compound with the CAS Number: 915977-08-1. It has a molecular weight of 209.63 . The IUPAC name for this compound is 4-chloro-6-methoxy-1,5-naphthyridin-3-amine .


Molecular Structure Analysis

The InChI code for “4-Chloro-6-methoxy-1,5-naphthyridin-3-amine” is 1S/C9H8ClN3O/c1-14-7-3-2-6-9 (13-7)8 (10)5 (11)4-12-6/h2-4H,11H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Antimalarial Research

4-Chloro-6-methoxy-1,5-naphthyridin-3-amine and its derivatives have been explored in antimalarial research. For example, N4-substituted 1,5-naphthyridin-4-amines, prepared from related compounds, were tested for antimalarial activity against Plasmodium vinckei vinckei in mice. However, these compounds showed no significant antimalarial activity compared to chloroquine or primaquine in preliminary in vivo screening (Barlin & Tan, 1984).

Reactivity and Synthesis Studies

Several studies have focused on the reactivity and synthesis of 1,5-naphthyridin derivatives. Research by Czuba & Woźniak (2010) involved the amination of bromo- and chloro-1,6-naphthyridines, leading to the formation of various isomeric amino derivatives through a mechanism involving addition-elimination (AE) and didehydro-naphthyridine intermediates (Czuba & Woźniak, 2010).

Abele et al. (2014) discussed synthetic routes to fluoronaphthyridines, highlighting methods for introducing fluorine atoms. They noted the significance of the compound 6-methoxy-1,5-naphthyridin-3-amine in their synthesis process, which involved a one-pot diazotation–fluorodediazoniation reaction (Abele et al., 2014).

Titkova et al. (1981) investigated the synthesis and properties of 4-substituted 1,5-naphthyridines, including their IR and UV spectra. This study provided insights into the chemical behavior of these compounds, essential for their application in various fields (Titkova et al., 1981).

Safety and Hazards

For safety information and potential hazards associated with “4-Chloro-6-methoxy-1,5-naphthyridin-3-amine”, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-chloro-6-methoxy-1,5-naphthyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTIILULKFVYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy-1,5-naphthyridin-3-amine

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